molecular formula C18H17FN4S B2885766 N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide CAS No. 497060-97-6

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2885766
CAS No.: 497060-97-6
M. Wt: 340.42
InChI Key: KKMLDMQVASTLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents. While specific studies on this exact compound are not available, research on closely related piperazine-carbothioamide derivatives provides strong context for its potential utility. Compounds featuring the piperazine moiety linked to a fluorophenyl group and a carbothioamide function have been demonstrated to possess notable biological activities. Specifically, such structural motifs are frequently explored for their antinociceptive properties. Scientific studies on similar analogs have shown that these activities are likely mediated through interaction with the opioidergic system, as the effects can be abolished by pre-treatment with the opioid antagonist naloxone . Furthermore, molecular docking studies suggest that related compounds exhibit significant binding interactions with µ- and δ-opioid receptor proteins, supporting a mechanism of action centered on the opioid system . Beyond pain research, the piperazine-thioamide scaffold is also investigated in other neurological domains. Research indicates that structurally similar thiazolylhydrazine-piperazine derivatives can act as potent and selective inhibitors of the monoamine oxidase A (MAO-A) enzyme, a key target for antidepressant drugs . The presence of the 4-cyanophenyl substituent in this compound may influence its electronic properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing more potent and selective research ligands for various biological targets.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4S/c19-16-3-1-2-4-17(16)22-9-11-23(12-10-22)18(24)21-15-7-5-14(13-20)6-8-15/h1-8H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMLDMQVASTLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then substituted with 4-cyanophenyl and 2-fluorophenyl groups. This can be achieved through nucleophilic aromatic substitution reactions where the piperazine nitrogen atoms attack the electrophilic aromatic rings.

    Introduction of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be done by reacting the substituted piperazine with thiocarbonyldiimidazole or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. The presence of the cyanophenyl and fluorophenyl groups can enhance binding affinity and selectivity, while the carbothioamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CN, -CF₃, -Cl) improve binding to hydrophobic pockets in target proteins .
  • Aromatic substituents (2-fluorophenyl, 4-cyanophenyl) enhance metabolic stability compared to alkyl chains .
  • Heterocyclic replacements (e.g., pyridinyl vs. benzyl) drastically alter activity, as seen in NCT-503 vs. its inactive analog .

Key Observations :

  • Boc-protected intermediates (e.g., tert-butyl piperazine-1-carboxylate) are common in piperazine derivatization but require acidic deprotection .
  • Isocyanate/Isothiocyanate routes offer straightforward access to carbothioamides but may suffer from competing side reactions .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility Stability References
N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide 354.43 3.2 (estimated) Low aqueous solubility Stable under inert conditions N/A
NCT-503 434.45 4.1 Moderate in DMSO Hygroscopic; requires anhydrous storage
4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide 345.44 2.8 Improved solubility due to methoxy group Sensitive to light
N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide 361.89 2.5 Moderate in ethanol Hydroxyl group increases polarity

Key Observations :

  • Cyanophenyl vs. Methoxyphenyl: The cyano group reduces solubility compared to methoxy but enhances binding to aromatic residues in enzymes .
  • Hydroxyl substituents improve polarity but may necessitate prodrug strategies for bioavailability .

Biological Activity

N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17FN4S
  • IUPAC Name : this compound
  • InChI : InChI=1/C18H17FN4S/c19-16-3-1-2-4-17(16)22-9-11-23(12)...

The compound features a piperazine ring with substitutions that include a cyanophenyl group and a fluorophenyl group, which contribute to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with piperazine derivatives under controlled conditions. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to stabilize intermediates and maximize yield .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HCT116 (Colorectal)1.61 ± 1.92
MCF-7 (Breast)1.98 ± 1.22

These findings suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.

The proposed mechanism of action involves the interaction of the compound with specific cellular targets, leading to apoptosis in cancer cells. Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is essential for its cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary investigations suggest it may exhibit activity against a range of bacterial strains, although specific data on efficacy and mechanisms remain limited.

Case Studies and Research Findings

Several studies have explored the biological activity of related piperazine derivatives, providing insights into structure-activity relationships (SAR). For example:

  • Study on Thiazole-Piperazine Derivatives : This research highlighted the importance of substituent groups in enhancing anticancer activity, suggesting that modifications to the piperazine core could yield compounds with improved efficacy against various cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-(4-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide?

  • Methodological Answer : The synthesis typically involves multi-step processes. A common approach includes:

Core Formation : Reacting 1,2-diamine derivatives with sulfonamide salts or carbon disulfide under basic conditions to form the piperazine-thiocarbamide scaffold .

Substituent Introduction : Coupling 4-cyanoaniline and 2-fluorophenylpiperazine intermediates using coupling agents like EDCI or HATU in solvents such as THF or DCM .

Purification : Recrystallization or column chromatography (e.g., silica gel or reverse-phase) to isolate the product, with yields optimized via temperature control and solvent selection .

  • Key Considerations : Reaction monitoring via TLC and characterization by NMR/HRMS ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon connectivity, confirming substituent positions (e.g., fluorophenyl vs. cyanophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C18_{18}H16_{16}FN4_4S) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups like C≡N (cyanophenyl, ~2240 cm1^{-1}) and C=S (carbothioamide, ~1200 cm1^{-1}) .
  • Melting Point Analysis : Assesses purity; deviations indicate impurities .

Advanced Research Questions

Q. How can researchers investigate the pharmacological potential of this compound, particularly its cytotoxicity or enzyme inhibition?

  • Methodological Answer :

  • In Vitro Assays :

Cytotoxicity Screening : Use MTT or ATP-based assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values .

Enzyme Inhibition : Test against targets like phosphoglycerate dehydrogenase (PHGDH) via fluorescence-based activity assays, comparing inhibition kinetics to known inhibitors (e.g., NCT-502, IC50_{50} = 3.7 μM) .

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing cyanophenyl with trifluoromethylpyridinyl) to evaluate effects on potency .

Q. How should researchers address contradictions in reported biological activity data for structurally similar piperazine-carbothioamide derivatives?

  • Methodological Answer :

Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, serum concentration) and cell line specificity .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors or PHGDH, identifying key interactions (e.g., hydrogen bonding with fluorophenyl groups) .

Experimental Validation : Replicate conflicting studies under standardized protocols, controlling for variables like solvent (DMSO concentration ≤0.1%) and passage number of cell lines .

Q. What strategies optimize the synthetic yield and biological efficacy of this compound?

  • Methodological Answer :

  • Synthetic Optimization :
  • Flow Chemistry : Implement continuous flow reactors to enhance scalability and reduce side reactions (e.g., oxidation of thioamide groups) .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .
  • Biological Optimization :
  • Prodrug Design : Introduce acetyl or PEG groups to enhance solubility and bioavailability .
  • Co-Crystallization : Co-crystallize with target enzymes (e.g., PHGDH) to identify binding hotspots for rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.